(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile
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Overview
Description
(17{R})-17-HYDROXY-10,13-DIMETHYLHEXADECAHYDROSPIRO[CYCLOPENTA[{A}]PHENANTHRENE-3,2’-[1,3]DIOXOLANE]-17-CARBONITRILE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its multiple ring systems and specific stereochemistry, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(17{R})-17-HYDROXY-10,13-DIMETHYLHEXADECAHYDROSPIRO[CYCLOPENTA[{A}]PHENANTHRENE-3,2’-[1,3]DIOXOLANE]-17-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(17{R})-17-HYDROXY-10,13-DIMETHYLHEXADECAHYDROSPIRO[CYCLOPENTA[{A}]PHENANTHRENE-3,2’-[1,3]DIOXOLANE]-17-CARBONITRILE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (17{R})-17-HYDROXY-10,13-DIMETHYLHEXADECAHYDROSPIRO[CYCLOPENTA[{A}]PHENANTHRENE-3,2’-[1,3]DIOXOLANE]-17-CARBONITRILE involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-yl acetate .
- (5R,8R,10R,13S,14R)-10,13-DIMETHYL-17-(6-METHYLHEPTAN-2-YL)HEXADECAHYDROSPIRO[CYCLOPENTA[A]PHENANTHRENE-3,2’-[1,3]DIOXOLANE] .
Uniqueness
The uniqueness of (17{R})-17-HYDROXY-10,13-DIMETHYLHEXADECAHYDROSPIRO[CYCLOPENTA[{A}]PHENANTHRENE-3,2’-[1,3]DIOXOLANE]-17-CARBONITRILE lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C22H33NO3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(17'R)-17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile |
InChI |
InChI=1S/C22H33NO3/c1-19-9-10-22(25-11-12-26-22)13-15(19)3-4-16-17(19)5-7-20(2)18(16)6-8-21(20,24)14-23/h15-18,24H,3-13H2,1-2H3/t15?,16?,17?,18?,19?,20?,21-/m0/s1 |
InChI Key |
OOLWTOWNVAYEQM-QAQLXXJBSA-N |
Isomeric SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CC[C@@]5(C#N)O)C)OCCO3 |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C#N)O)C)OCCO3 |
Origin of Product |
United States |
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